N-benzyl-2-[3-(4-methoxyphenoxy)-4-oxochromen-7-yl]oxyacetamide
Description
N-benzyl-2-[3-(4-methoxyphenoxy)-4-oxochromen-7-yl]oxyacetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzyl group, a methoxyphenoxy group, and a chromen-4-one moiety, making it a versatile molecule for research and industrial purposes.
Properties
IUPAC Name |
N-benzyl-2-[3-(4-methoxyphenoxy)-4-oxochromen-7-yl]oxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO6/c1-29-18-7-9-19(10-8-18)32-23-15-31-22-13-20(11-12-21(22)25(23)28)30-16-24(27)26-14-17-5-3-2-4-6-17/h2-13,15H,14,16H2,1H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFWASSYKMNVPLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OCC(=O)NCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-[3-(4-methoxyphenoxy)-4-oxochromen-7-yl]oxyacetamide typically involves multiple steps, starting with the preparation of the chromen-4-one core. This can be achieved through the condensation of salicylaldehyde with an appropriate β-ketoester under basic conditions. The resulting chromen-4-one intermediate is then subjected to nucleophilic substitution reactions to introduce the methoxyphenoxy group.
The final step involves the acylation of the chromen-4-one derivative with benzylamine and chloroacetyl chloride under basic conditions to yield the target compound. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-[3-(4-methoxyphenoxy)-4-oxochromen-7-yl]oxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the chromen-4-one moiety to a dihydro derivative.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the benzyl and methoxyphenoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dihydrochromen derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
N-benzyl-2-[3-(4-methoxyphenoxy)-4-oxochromen-7-yl]oxyacetamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions due to its unique structure.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the fields of oncology and neurology.
Industry: The compound is utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of N-benzyl-2-[3-(4-methoxyphenoxy)-4-oxochromen-7-yl]oxyacetamide involves its interaction with specific molecular targets and pathways. The chromen-4-one moiety is known to interact with enzymes and receptors, modulating their activity. The methoxyphenoxy group can enhance the compound’s binding affinity and specificity, leading to more pronounced biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-3-(4-methoxyphenoxy)propanamide
- N-[2-(4-Methoxyphenoxy)benzyl]ethanamine
Uniqueness
N-benzyl-2-[3-(4-methoxyphenoxy)-4-oxochromen-7-yl]oxyacetamide stands out due to its unique combination of functional groups and structural features. The presence of the chromen-4-one moiety, along with the benzyl and methoxyphenoxy groups, imparts distinct chemical and biological properties that are not commonly found in similar compounds. This uniqueness makes it a valuable molecule for various research and industrial applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
